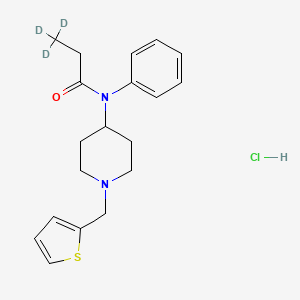
Thienyl Fentanyl-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thienyl Fentanyl-d3 Hydrochloride is a synthetic opioid compound that is structurally related to fentanyl. It is an analytical reference standard used primarily in research and forensic applications. The compound is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, attached to the fentanyl backbone. This modification imparts unique chemical properties to the compound, making it a subject of interest in various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thienyl Fentanyl-d3 Hydrochloride typically involves a multi-step process. The general strategy includes the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a key structural component of fentanyl analogs.
Introduction of the Thienyl Group: The thienyl group is introduced via an alkylation reaction using 2-(2-bromoethyl)thiophene.
Final Coupling and Hydrochloride Formation: The final step involves coupling the modified piperidine with propionyl chloride to form the complete Thienyl Fentanyl-d3 structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions and efficient purification techniques to ensure the compound’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Thienyl Fentanyl-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form secondary alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Thienyl Fentanyl-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its potential effects on biological systems.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new synthetic routes and the optimization of production processes for fentanyl analogs
Mecanismo De Acción
Thienyl Fentanyl-d3 Hydrochloride exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. The reduction in cyclic AMP results in decreased neurotransmitter release and altered pain perception . The compound’s unique thienyl group may influence its binding affinity and efficacy compared to other fentanyl analogs .
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: The parent compound, known for its potent analgesic properties.
Thiofentanyl: Similar to Thienyl Fentanyl-d3 but with a thiophene group instead of a thienyl group.
Carfentanil: A more potent analog used primarily in veterinary medicine.
Alfentanil: A shorter-acting analog used in anesthesia.
Uniqueness
Thienyl Fentanyl-d3 Hydrochloride is unique due to the presence of the thienyl group, which imparts distinct chemical properties and potentially different pharmacological effects. This makes it a valuable compound for research into the structure-activity relationships of fentanyl analogs and their interactions with opioid receptors .
Propiedades
Número CAS |
1189677-23-3 |
|---|---|
Fórmula molecular |
C19H25ClN2OS |
Peso molecular |
368.0 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-N-phenyl-N-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C19H24N2OS.ClH/c1-2-19(22)21(16-7-4-3-5-8-16)17-10-12-20(13-11-17)15-18-9-6-14-23-18;/h3-9,14,17H,2,10-13,15H2,1H3;1H/i1D3; |
Clave InChI |
PXIVVZPZKLVXAH-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1)CC2=CC=CS2)C3=CC=CC=C3.Cl |
SMILES canónico |
CCC(=O)N(C1CCN(CC1)CC2=CC=CS2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


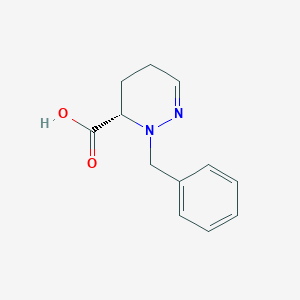
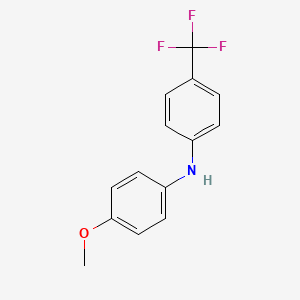
![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B14119394.png)
![1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone](/img/structure/B14119409.png)
![(1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-5,15-diol](/img/structure/B14119410.png)
![2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14119417.png)

![[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14119422.png)
![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119425.png)
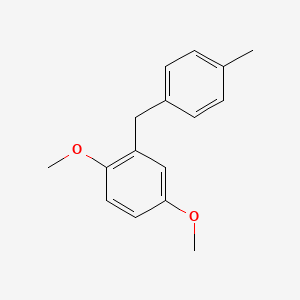
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B14119437.png)
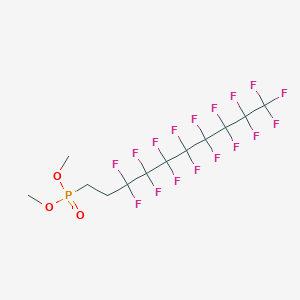
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14119450.png)

